3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No.: 1019106-07-0
Cat. No.: VC11920973
Molecular Formula: C21H17ClN6O
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019106-07-0 |
|---|---|
| Molecular Formula | C21H17ClN6O |
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 3-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H17ClN6O/c1-14-11-12-28(27-14)20-10-9-19(25-26-20)23-17-5-7-18(8-6-17)24-21(29)15-3-2-4-16(22)13-15/h2-13H,1H3,(H,23,25)(H,24,29) |
| Standard InChI Key | FOLHWVOHKGFVSA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Introduction
Structural Overview
This compound belongs to the class of benzamides and features a complex aromatic framework. Its structure can be divided into three key components:
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Chlorobenzamide Core: The benzamide group contains a chlorine substituent at the 3-position, contributing to its hydrophobicity and reactivity.
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Pyridazinyl-Pyrazole Moiety: A pyridazine ring substituted with a 3-methylpyrazole group at the 6-position, which may enhance its electron density and binding affinity in biological systems.
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Aromatic Amine Linkage: The phenyl ring connected via an amino group to the pyridazine provides additional sites for hydrogen bonding and π-π interactions.
Synthesis Pathways
While specific synthetic routes for this compound are not explicitly available in the provided references, general methodologies for similar compounds involve:
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Stepwise Functionalization:
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Introduction of the chlorobenzamide group using chlorination reagents such as thionyl chloride or phosphorus oxychloride.
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Nucleophilic substitution reactions to attach the pyridazinyl-pyrazole moiety.
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Cyclization Reactions:
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Formation of pyrazole rings via condensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds.
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Pyridazine synthesis typically involves cyclization of hydrazine derivatives with dicarbonyl precursors.
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These steps are often optimized for yield and purity using catalysts and solvents such as ethanol or dimethylformamide (DMF).
Potential Biological Activities
Based on structural analogs and related literature, this compound may exhibit several pharmacological properties:
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Anticancer Activity:
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The pyrazole ring system is known for cytotoxic effects against various cancer cell lines through inhibition of enzymes like kinases.
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The benzamide group could enhance selectivity by targeting specific protein-ligand interactions.
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Anti-inflammatory Properties:
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Pyridazine derivatives are often explored as inhibitors of inflammatory mediators such as COX-2 or lipoxygenases.
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Antimicrobial Potential:
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Chlorinated aromatic compounds frequently show broad-spectrum antimicrobial activity by disrupting bacterial membranes or inhibiting essential enzymes.
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Enzyme Inhibition:
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The compound's heterocyclic framework may allow it to act as an inhibitor for enzymes like tyrosine kinases or phosphodiesterases due to its ability to form stable complexes.
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Research Findings and Applications
Although no direct studies on this specific compound were found in the provided references, related molecules exhibit promising results:
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Pyrazole-Based Compounds:
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Pyridazine Derivatives:
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Chlorobenzamides:
Challenges:
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Limited solubility in aqueous media could restrict bioavailability.
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Potential toxicity due to the presence of halogenated aromatic systems.
Future Directions:
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Structure-Activity Relationship (SAR) Studies: To optimize pharmacological properties by modifying substituents on the pyrazole or benzamide rings.
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In Silico Docking Studies: To predict binding affinity with biological targets such as kinases or receptors.
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In Vitro/In Vivo Evaluations: To establish efficacy and safety profiles for therapeutic applications.
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